molecular formula C7H12O B3333393 2-methyl-4-methylenetetrahydro-2H-pyran CAS No. 97847-47-7

2-methyl-4-methylenetetrahydro-2H-pyran

Cat. No.: B3333393
CAS No.: 97847-47-7
M. Wt: 112.17 g/mol
InChI Key: VTBSDTXMEGMIBE-UHFFFAOYSA-N
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Description

2-Methyl-4-methylenetetrahydro-2H-pyran is an organic compound with the molecular formula C7H12O. It is a member of the tetrahydropyran family, characterized by a six-membered ring containing five carbon atoms and one oxygen atom. This compound is known for its unique structure, which includes a methylene group attached to the tetrahydropyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-methylenetetrahydro-2H-pyran typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-methylenetetrahydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as halides, amines, or alcohols

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Saturated derivatives

    Substitution: Substituted tetrahydropyran derivatives

Scientific Research Applications

2-Methyl-4-methylenetetrahydro-2H-pyran has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-methyl-4-methylenetetrahydro-2H-pyran involves its interaction with specific molecular targets. The methylene group in the compound can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A saturated six-membered ring containing five carbon atoms and one oxygen atom.

    2-Methyl-4-methylenetetrahydro-2H-pyran: Similar structure but with a methylene group attached to the ring.

    2H-Pyran: Contains two double bonds within the six-membered ring.

Uniqueness

This compound is unique due to the presence of the methylene group, which imparts distinct reactivity and chemical properties compared to other tetrahydropyran derivatives. This structural feature makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific applications .

Properties

IUPAC Name

2-methyl-4-methylideneoxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6-3-4-8-7(2)5-6/h7H,1,3-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBSDTXMEGMIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=C)CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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